1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperazine
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Overview
Description
1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperazine is a compound that features a benzofuran ring fused with a piperazine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperazine typically involves the reaction of 2,3-dihydrobenzofuran with piperazine under specific conditions. Industrial production methods may include bulk custom synthesis, where the compound is manufactured in large quantities . The reaction conditions often involve the use of solvents like dichloromethane and methanol, and purification is achieved through column chromatography .
Chemical Reactions Analysis
1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor and antibacterial properties.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of diseases like cancer and viral infections.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperazine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. The piperazine moiety may enhance the compound’s ability to bind to these targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar compounds to 1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperazine include other benzofuran derivatives and piperazine-containing molecules. These compounds share some biological activities but differ in their specific structures and effects. For example, benzothiophene derivatives have been developed as anticancer agents, highlighting the unique properties of the benzofuran ring . The comparison underscores the uniqueness of this compound in terms of its combined structural features and biological activities.
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperazine |
InChI |
InChI=1S/C14H20N2O/c1-2-14-13(4-10-17-14)11-12(1)3-7-16-8-5-15-6-9-16/h1-2,11,15H,3-10H2 |
InChI Key |
WIQXZWFOBJUVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCN3CCNCC3 |
Origin of Product |
United States |
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